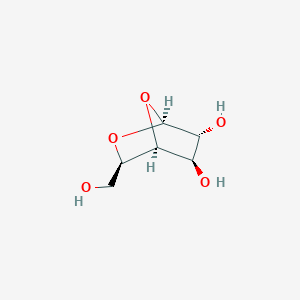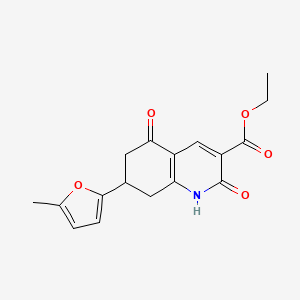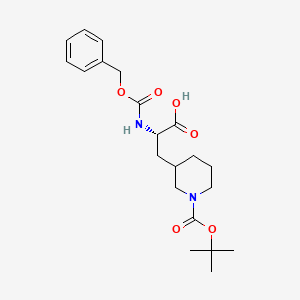
1,4-Anhydro-beta-D-glucopyranose
Overview
Description
1,4-Anhydro-beta-D-glucopyranose, also known as Levoglucosan, is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It is a promising chemical platform that can be converted to different high added-value chemicals .
Synthesis Analysis
Levoglucosan is formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .Molecular Structure Analysis
The molecular formula of 1,4-Anhydro-beta-D-glucopyranose is C6H10O5 . The molecular weight is 162.1406 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Levoglucosan can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .Physical And Chemical Properties Analysis
The molecular weight of 1,4-Anhydro-beta-D-glucopyranose is 162.1406 . The molecular formula is C6H10O5 .Scientific Research Applications
Thermal Analysis
1,4-Anhydro-beta-D-glucopyranose undergoes various physical transformations, including solid-state transition, melting, evaporation, and chemical changes like polymerization and degradation. Its properties can be detected by thermal analysis, which is affected by different additives like zinc chloride and sodium hydroxide (Shafizadeh, Philpot, & Ostojic, 1971).
Chemical Synthesis
The compound is involved in the synthesis of other chemical structures. For example, α-D-glucopyranose derivatives rearrange to 1,4-anhydro-β-D-galactopyranoses in certain conditions, and this process is used in chemical synthesis (Bullock, Hough, & Richardson, 1971).
Biotechnological Applications
In biotechnology, it plays a role in the metabolism of certain bacteria. A bacterium identified as Arthrobacter sp. I-552 uses an enzyme to dehydrogenate 1,6-anhydro-beta-D-glucopyranose to 1,6-anhydro-beta-D-ribo-hexopyranos-3-ulose (Nakahara, Kitamura, Yamagishi, Shoun, & Yasui, 1994).
Pyrolysis and Polymerization Studies
The compound is significant in pyrolysis and polymerization research. Studies on its formation during glucose and cellulose pyrolysis help in understanding the mechanisms of anhydrosugar production (Hu et al., 2017). Additionally, its derivatives are used in the synthesis of polymers (Yoshida, Hattori, Choi, Arai, Funaoka, & Uryu, 1998).
Chemical Properties and Reactions
Research has been conducted on its synthesis from different precursors, exploring the chemical properties and potential applications in distinguishing between α, β-anomers (Akagi, Tejima, & Haga, 1962).
Enzymatic and Microbial Research
Enzymes and microbes that interact with 1,4-Anhydro-beta-D-glucopyranose are of interest. For example, research on 1,4-beta-D-glucan glucohydrolase from Torulopsis wickerhamii provides insights into its interaction with this compound (Himmel, Tucker, Lastick, Oh, Fox, Spindler, & Grohmann, 1986).
Material Science and Industry
In the material science and industrial context, 1,4-Anhydro-beta-D-glucopyranose derivatives have been explored as glycosyl donors for thioglycosidation reactions, which are important in synthetic chemistry (Wang, Sakairi, & Kuzuhara, 1990).
Potential Applications and Markets
The compound has potential applications and markets, especially in the context of biomass-derived products. Research in this area has explored its production and potential industrial uses (Longley & Fung, 1993).
Safety And Hazards
Future Directions
Levoglucosan might be a promising chemical platform. It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes . This suggests that it has vast application potential in the biomedical sector and also in various other sectors .
properties
IUPAC Name |
(1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-2-5-3(8)4(9)6(10-2)11-5/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSHLOSMXGRKX-UKFBFLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@@H](O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Anhydro-beta-D-glucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)




![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)






